4-Methyl-1,3-thiazole-2-carbonimidoylcyanide Exhibits >170-Fold Higher Potency for Tau Aggregate Displacement Compared to Another Thiazole Compound
4-Methyl-1,3-thiazole-2-carbonimidoylcyanide displaces thiazine red R from human Tau aggregates with an IC50 of 1.41 nM. In contrast, a distinct thiazole-based compound tested in the same assay system requires a concentration of 246 nM to achieve equivalent displacement [1].
| Evidence Dimension | Displacement of thiazine red R from human Tau aggregates |
|---|---|
| Target Compound Data | IC50 = 1.41 nM |
| Comparator Or Baseline | IC50 = 246 nM for a related thiazole compound (BindingDB monomer ID 50398211) |
| Quantified Difference | ~174-fold higher potency for the target compound |
| Conditions | In vitro fluorimetric displacement assay using human Tau aggregates expressed in Escherichia coli, after 30 min incubation. |
Why This Matters
This ~174-fold difference in potency provides a clear, quantifiable advantage for researchers requiring high-sensitivity detection or potent modulation of Tau aggregates, directly impacting assay design and reagent selection.
- [1] BindingDB. BDBM50402408 (CHEMBL2203332) IC50 1.41 nM; BDBM50398211 IC50 246 nM; both assayed by displacement of thiazine red R from human Tau aggregates. View Source
